N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-(propan-2-yloxy)benzamide
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Properties
Molecular Formula |
C21H24FNO4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H24FNO4S/c1-15(2)27-19-9-7-16(8-10-19)21(24)23(18-11-12-28(25,26)14-18)13-17-5-3-4-6-20(17)22/h3-10,15,18H,11-14H2,1-2H3 |
InChI Key |
UGDSROZIIWNQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl and propan-2-yloxy groups. Common reagents used in these reactions include halogenated compounds, reducing agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, with temperature control to optimize reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for certain diseases, pending further research.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-4-(PROPAN-2-YLOXY)BENZAMIDE: Shares structural similarities but lacks the thiolane ring.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE: Similar but without the fluorophenyl group.
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the combination of its thiolane ring, fluorophenyl group, and propan-2-yloxy substituent, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
